molecular formula C16H18N4O4S2 B2711864 N-[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PENTANAMIDE CAS No. 868976-58-3

N-[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PENTANAMIDE

Cat. No.: B2711864
CAS No.: 868976-58-3
M. Wt: 394.46
InChI Key: JXOJWLIZHYUSLD-UHFFFAOYSA-N
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Description

N-[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PENTANAMIDE is a complex organic compound with a molecular weight of 447.557. It contains a benzodioxole group, which is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. This compound is primarily used for research purposes and has shown potential in various scientific applications.

Mechanism of Action

Target of Action

The primary targets of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide Similar compounds have been found to inhibit certain receptors or enzymes

Mode of Action

The exact mode of action of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.

Biochemical Pathways

The biochemical pathways affected by N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide Compounds with similar structures have been found to influence various cellular pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide In silico predictions suggest that similar compounds obey lipinski’s rule of five, indicating good bioavailability

Result of Action

The molecular and cellular effects of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide Similar compounds have been found to exhibit potent growth inhibition properties against certain human cancer cell lines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PENTANAMIDE involves multiple steps. One common method includes the reaction of 1,3-benzodioxole-5-amine with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 5-mercapto-1,3,4-thiadiazole-2-amine under specific conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PENTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PENTANAMIDE has several scientific research applications:

    Carbonic Anhydrase Inhibition: The compound has been identified as an effective inhibitor of carbonic anhydrase, particularly the tumor-associated isozyme CA IX, making it a potential anti-cancer agent.

    Antibacterial and Antiproliferative Activity: Derivatives of this compound have shown significant activity against human tumor cell lines and bacterial strains, indicating its dual potential as an antibacterial and anticancer agent.

    Photodynamic Therapy: The compound’s physical and photochemical properties suggest its potential in photodynamic therapy for cancer treatment.

    Corrosion Inhibition:

Comparison with Similar Compounds

N-[5-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PENTANAMIDE can be compared with other similar compounds, such as:

  • N-(1,3-benzodioxol-5-yl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • N-(1,3-benzodioxol-5-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

These compounds share structural similarities but may differ in their specific biological activities and applications

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-2-3-4-13(21)18-15-19-20-16(26-15)25-8-14(22)17-10-5-6-11-12(7-10)24-9-23-11/h5-7H,2-4,8-9H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOJWLIZHYUSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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